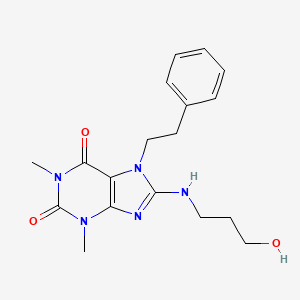![molecular formula C20H12BrCl2NO2 B2365797 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide CAS No. 329787-19-1](/img/structure/B2365797.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is used in the synthesis of Cloxazolam and its metabolites . It is also used in the synthesis of pharmaceutical active molecules .Molecular Structure Analysis
The crystal structure of this compound has been determined . It is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 575.3±50.0 °C . Its molecular formula is C15H10BrCl2NO2 and it has a molecular weight of 387.06 .Aplicaciones Científicas De Investigación
1. Agricultural and Environmental Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide and its related compounds have been studied for their application in agriculture and environmental safety. A study by Lu, Zhou, and Liu (2004) on the hydrolysis of related compounds like 2-chlorobenzamide (a degradation product of an insecticide) discusses its environmental impact and potential as a carcinogen, emphasizing the importance of understanding these compounds in environmental safety (Lu, Zhou, & Liu, 2004).
2. Synthesis and Structural Characterization
The synthesis and characterization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide derivatives have been explored for their potential applications in various fields. Studies by Cheng De-ju (2014, 2015) and H. Bi (2014) focused on the synthesis and structural analysis of related compounds, highlighting their potential in various scientific applications, including their role as non-peptide CCR5 antagonists (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).
3. Reactivity and Mechanism Studies
Research has been conducted on the reactivity of compounds closely related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide, providing insights into their chemical behavior. Studies by Martinu and Dailey (2006) on the reactivity of 1-chloro-3-phenyldiazirines, which are similar in structure, offer valuable information on the reaction mechanisms and potential applications in synthetic chemistry (Martinu & Dailey, 2006).
4. Potential Biological Applications
The compound and its derivatives have been explored for potential biological applications. Studies like those by Merlin et al. (1987) on N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, demonstrate their effectiveness in inhibiting mitosis in plant cells, suggesting potential applications in plant biology and agriculture (Merlin et al., 1987).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFTXUNXYVJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

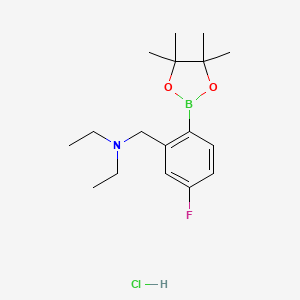
![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)
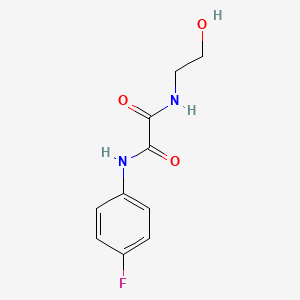
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
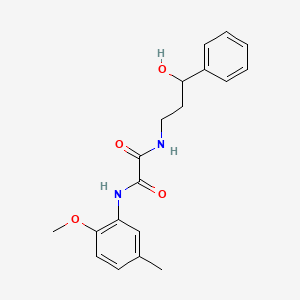
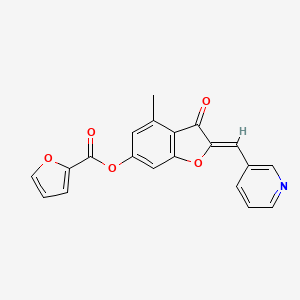
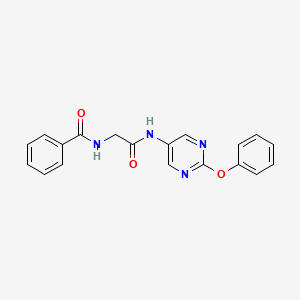
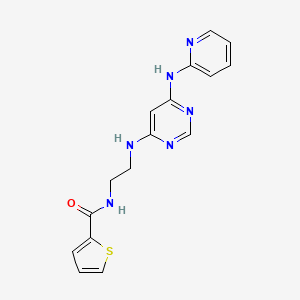
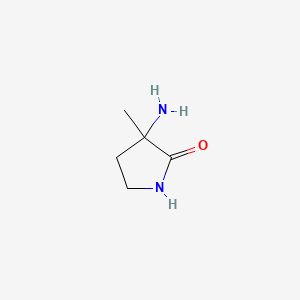
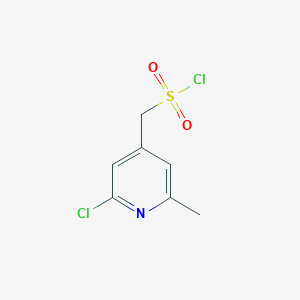
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
